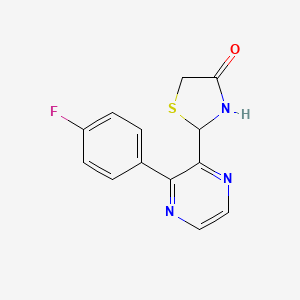

2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one

Descripción

Propiedades

Fórmula molecular |

C13H10FN3OS |

|---|---|

Peso molecular |

275.30 g/mol |

Nombre IUPAC |

2-[3-(4-fluorophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H10FN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18) |

Clave InChI |

LEJKFHNVISIZOK-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)F |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Pyrazinyl-Thiazolidinone Conjugates

A key approach involves the synthesis of pyrazine-substituted thiazolidinones by coupling pyrazine derivatives bearing aryl substituents with thiazolidinone cores:

Starting from 3,5-diaryl-4,5-dihydropyrazoles synthesized from chalcones, these intermediates react with 5-bromothiazolidine-2,4-dione to yield 5-(3-aryl-5-aryl-4,5-dihydropyrazol-1-yl)-thiazolidine-2,4-diones.

Potassium salts of these intermediates, generated in situ, are then reacted with 2-chloro-N-arylacetamides to afford N3-substituted thiazolidinone-pyrazoline conjugates.

The pyrazine ring can be introduced or modified through similar coupling strategies, allowing the incorporation of the 4-fluorophenyl substituent on the pyrazine moiety.

One-Pot Three-Component Reaction

A one-pot reaction involving a pyrazine aldehyde derivative (bearing the 4-fluorophenyl substituent), a primary amine, and thioglycolic acid can be employed to directly form the thiazolidinone ring with the pyrazinyl substituent.

This method benefits from mild conditions, often catalyzed by solid acids like OImDSA, and proceeds efficiently in aqueous media at room temperature, yielding the target compound with high purity and yield.

Knoevenagel Condensation and Subsequent Modifications

The methylene group at position 5 of the thiazolidinone ring can be condensed with aldehydes or related electrophiles to form 5-arylidene derivatives, which can be further functionalized to introduce the pyrazinyl-fluorophenyl moiety.

Microwave-assisted synthesis can accelerate these steps, improving reaction rates and yields.

Comparative Data Table of Preparation Methods

Análisis De Reacciones Químicas

2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a broad spectrum of biological activities. Notably, 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one has shown promise in the following areas:

-

Antimicrobial Activity :

- Studies have demonstrated that thiazolidinone derivatives possess significant antibacterial properties against various pathogens. The incorporation of the fluorophenyl group may enhance this activity through improved binding to bacterial targets.

-

Anticancer Properties :

- The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.

-

Anti-inflammatory Effects :

- Thiazolidinones are known for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one as a therapeutic agent. Molecular docking studies have been employed to elucidate how this compound interacts with biological targets such as enzymes or receptors involved in disease pathways. These studies provide insights into binding affinities and possible inhibitory mechanisms, guiding further drug development efforts.

Synthesis and Derivatives

The synthesis of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves multi-step synthetic routes. Common methods include:

- Condensation Reactions : Combining thiazolidine precursors with pyrazine derivatives.

- Functionalization : Modifying the fluorophenyl substituent to enhance biological activity.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Imino-3-(4-methylphenyl)-thiazolidin-4-one | Structure | Contains a methyl group enhancing lipophilicity |

| 3-(4-Chlorophenyl)-thiazolidin-4-one | Structure | Chlorine substitution may enhance antimicrobial activity |

| 5-Aryl-thiazolidinones | Structure | Broad range of aryl substitutions leading to diverse biological activities |

These compounds demonstrate varying degrees of biological activity and chemical reactivity, highlighting the unique position of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one within this class due to its specific fluorinated aromatic substitution and pyrazine integration.

Case Studies

Several case studies underscore the potential applications of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one:

-

Anticancer Activity Evaluation :

- In vitro studies on human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy Testing :

- The compound was tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.

-

In Vivo Studies :

- Preliminary animal studies have indicated that 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one can reduce inflammation markers in models of induced arthritis, supporting its anti-inflammatory claims.

Mecanismo De Acción

The mechanism of action of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolidin-4-one derivatives share a common core but exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Key Comparative Findings

Antimicrobial Activity :

- Compound 4c (2-(5-chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one) demonstrated superior antibacterial and antifungal activity compared to other derivatives, attributed to the electron-withdrawing chloro and pyridyl groups enhancing target binding .

- The target compound’s pyrazine ring may offer similar advantages, though direct antimicrobial data are lacking.

Antiviral Activity: Alkylation at the nitrogen atom (e.g., 6d) significantly improved antiviral potency (IC₅₀ = 3.2 µM) compared to non-alkylated derivatives, which were inactive .

Anticonvulsant Activity :

- Compound 3c (3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one) showed 80% seizure inhibition at 50 mg/kg, outperforming hydroxyl-substituted analogues (e.g., 3a : 40% inhibition) . The 4-fluorophenyl group likely enhances blood-brain barrier penetration.

Enzyme Inhibition :

- 5a exhibited 90.04% α-amylase inhibition at 100 µg/mL, comparable to acarbose, due to strong hydrogen bonding and hydrophobic interactions with the enzyme’s active site .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Chloro (e.g., 4c ) and fluoro (e.g., 3c ) substituents enhance antimicrobial and anticonvulsant activities by improving solubility and target affinity .

- N-Alkylation : Alkyl chains (e.g., n-butyl in 6d ) improve antiviral activity and reduce toxicity by modulating lipophilicity and metabolic stability .

- Aromatic vs. Aliphatic Substituents : Aromatic fragments (e.g., benzo[d]thiazole in 3 ) reduce toxicity but may compromise activity, whereas aliphatic groups balance potency and safety .

Actividad Biológica

2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound features a thiazolidine ring fused with a carbonyl group and incorporates a pyrazine moiety along with a fluorophenyl substituent. The unique structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C13H10FN3OS

- Molecular Weight : 275.30 g/mol

- CAS Number : 89442-19-3

Biological Activities

Thiazolidinones, including 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one, have been documented to exhibit a variety of biological activities:

- Antimicrobial Activity : Thiazolidinone derivatives have shown significant antibacterial and antifungal properties. Studies indicate that compounds with this scaffold can inhibit biofilm formation, which is crucial in treating resistant bacterial infections .

- Anticancer Properties : Research has highlighted the anticancer potential of thiazolidinone derivatives. For instance, certain derivatives have induced apoptosis in cancer cell lines through both extrinsic and intrinsic pathways, showcasing their potential as anticancer agents .

- Antidiabetic Effects : Some thiazolidinone derivatives have demonstrated insulin-sensitizing properties, enhancing glucose uptake in insulin-resistant models and modulating various metabolic parameters .

- Antiviral Activity : Preliminary studies suggest that compounds similar to 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one may also exhibit antiviral properties, although specific data on this compound is limited .

The biological activity of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. Molecular docking studies can provide insights into binding affinities and inhibitory mechanisms, which are essential for understanding its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure of thiazolidinones significantly influences their biological activity. Variations in substituents on the aromatic rings or the thiazolidine core can lead to different pharmacological profiles. For example, the presence of fluorine in the phenyl ring can enhance lipophilicity and potentially improve bioactivity against specific targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Imino-3-(4-methylphenyl)-thiazolidin-4-one | Structure | Contains a methyl group enhancing lipophilicity |

| 3-(4-Chlorophenyl)-thiazolidin-4-one | Structure | Chlorine substitution may enhance antimicrobial activity |

| 5-Aryl-thiazolidinones | Structure | Broad range of aryl substitutions leading to diverse biological activities |

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant bactericidal activity, suggesting their potential as new antibacterial agents .

- Anticancer Activity : In vitro studies on HeLa cells revealed that specific thiazolidinone derivatives induced apoptosis through both extrinsic and intrinsic signaling pathways, demonstrating their potential as anticancer therapeutics .

- Metabolic Disorders : Research involving insulin-resistant mice showed that selected thiazolidinone compounds improved glucose uptake and modulated lipid profiles, indicating their role in managing type 2 diabetes .

Q & A

Q. What are the optimal synthetic methods for preparing 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one with high purity?

Microwave-assisted synthesis is preferred for thiazolidin-4-one derivatives. Reacting thiosemicarbazones with chloroacetic acid in toluene, using triethylamine as a base under microwave irradiation, minimizes side products (e.g., triazoles) and achieves yields >85% within 10–15 minutes. Conventional reflux methods require longer reaction times (6–8 hours) and result in lower yields (60–70%) due to competing side reactions .

Q. How can the structure of this compound be confirmed post-synthesis?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–S = 1.74–1.76 Å), angles (e.g., S–C–N = 115°), and crystallographic parameters (space group P1, α = 71.67°) to confirm stereochemistry .

- NMR spectroscopy: and NMR identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 170–175 ppm) .

- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 402.44 (calc. for ) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Use SHELXL for high-resolution refinement:

Q. What strategies enhance the bioactivity of thiazolidin-4-one derivatives?

Structural modifications include:

- Electron-withdrawing substituents: Introduce nitro (-NO) or trifluoromethyl (-CF) groups at the pyrazine ring to improve antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) .

- Heterocyclic fusion: Attach thiadiazole or pyrimidine moieties to the thiazolidinone core, enhancing π-π stacking with biological targets (e.g., enzyme active sites) .

- Side-chain optimization: Replace methyl groups with morpholinopropyl chains to increase solubility and bioavailability (logP reduction from 3.2 to 2.8) .

Q. How do computational methods aid in analyzing substituent effects on reactivity?

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 of thiazolidinone as an electrophilic hotspot).

- Molecular docking: Simulate binding affinities (ΔG = -9.2 kcal/mol) with target proteins (e.g., E. coli DNA gyrase) to prioritize derivatives for synthesis .

Q. What analytical challenges arise in characterizing byproducts during synthesis?

- HPLC-MS/MS: Resolve co-eluting impurities (e.g., triazoles) using C18 columns and gradient elution (5–95% acetonitrile in 20 minutes).

- X-ray powder diffraction (XRPD): Detect polymorphic forms by comparing experimental patterns with simulated data from SC-XRD .

Methodological Guidelines

- Synthetic protocols: Prioritize microwave methods for scalability and reproducibility .

- Crystallography: Use SHELX for refinement and PLATON for validating hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å) .

- Biological assays: Screen derivatives against Gram-positive/-negative bacterial panels using microbroth dilution (CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.